3,5-dimethyl PIT-1
Overview
Description
3,5-dimethyl PIT-1 is a synthetic compound known for its role as a phosphatidylinositol-3,4,5-triphosphate/protein binding inhibitor. It is a dimethyl analog of PIT-1, designed to have more favorable solubility in vivo. This compound specifically disrupts the binding of phosphatidylinositol-3,4,5-triphosphate to the pleckstrin homology domain of proteins, which is crucial in various cellular processes, including signal transduction and cytoskeletal rearrangement .
Mechanism of Action
Target of Action
The primary target of 3,5-dimethyl PIT-1 is the PIP3/Akt PH domain . This domain is crucial for the binding of signal transduction proteins bearing pleckstrin homology (PH) domains such as phosphatidylinositol 3-kinase (PI3K) or PTEN .
Mode of Action
This compound is a dimethyl analog of PIT-1, designed for more favorable solubility in vivo . It specifically disrupts the binding of PIP3 to the Akt PH domain . This disruption suppresses PI3K-PDK1-Akt-dependent phosphorylation .
Biochemical Pathways
The compound’s action affects the PI3K/Akt signaling pathway . This pathway is important for cytoskeletal rearrangement and membrane trafficking . The disruption of PIP3/Akt PH domain binding initiates an intricate signaling cascade that has been implicated in cancer .
Pharmacokinetics
It is mentioned that the compound is designed for more favorable solubility in vivo , which could potentially enhance its bioavailability.
Result of Action
The action of this compound leads to the suppression of PI3K-PDK1-Akt-dependent phosphorylation . This suppression has been shown to reduce cell viability and induce apoptosis in PTEN-deficient U87MG glioblastoma cells .
Action Environment
It is noted that the compound is designed for more favorable solubility in vivo , suggesting that its action may be influenced by the physiological environment.
Biochemical Analysis
Biochemical Properties
3,5-dimethyl PIT-1 plays a significant role in biochemical reactions. It specifically disrupts PIP3/Akt PH domain binding, thereby suppressing PI3K-PDK1-Akt-dependent phosphorylation . This interaction with enzymes and proteins influences various biochemical processes.
Cellular Effects
The effects of this compound on cells are profound. It has been shown to reduce cell viability and induce apoptosis in PTEN-deficient U87MG glioblastoma cells . This indicates that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. Specifically, it disrupts PIP3/Akt PH domain binding and suppresses PI3K-PDK1-Akt-dependent phosphorylation .
Temporal Effects in Laboratory Settings
It is known that this compound has a significant impact on cellular function, influencing processes such as cell signaling and gene expression .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that this compound can significantly attenuate 4T1 breast cancer growth in BALB/c mice .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its role as a PIP3/protein binding inhibitor . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.
Transport and Distribution
Given its role as a PIP3/protein binding inhibitor, it may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its role as a PIP3/protein binding inhibitor . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications.
Preparation Methods
3,5-dimethyl PIT-1 is synthesized through a series of chemical reactions. The synthetic route typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylbenzoyl chloride and 2-hydroxy-5-nitroaniline.
Reaction Conditions: The reaction involves the formation of an amide bond between 3,5-dimethylbenzoyl chloride and 2-hydroxy-5-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Purification: The crude product is purified using column chromatography to obtain pure this compound
Chemical Reactions Analysis
3,5-dimethyl PIT-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3,5-dimethyl PIT-1 has several scientific research applications, including:
Cancer Research: It is used to study the phosphatidylinositol 3-kinase/Akt signaling pathway, which is implicated in cancer. .
Cell Signaling Studies: It is used to investigate the role of phosphatidylinositol-3,4,5-triphosphate in cell signaling and cytoskeletal rearrangement
Drug Development: The compound serves as a lead compound for developing new drugs targeting the phosphatidylinositol 3-kinase/Akt pathway
Comparison with Similar Compounds
3,5-dimethyl PIT-1 is compared with other similar compounds, such as:
PIT-1: The parent compound, PIT-1, is also a phosphatidylinositol-3,4,5-triphosphate/protein binding inhibitor but has less favorable solubility in vivo compared to this compound
DM-PIT-1: Another analog, DM-PIT-1, has similar inhibitory effects on the phosphatidylinositol 3-kinase/Akt pathway but may differ in its pharmacokinetic properties
This compound stands out due to its improved solubility and effectiveness in inhibiting the phosphatidylinositol 3-kinase/Akt pathway, making it a valuable tool in scientific research and drug development .
Properties
IUPAC Name |
N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3,5-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-9-5-10(2)7-11(6-9)15(21)18-16(24)17-13-8-12(19(22)23)3-4-14(13)20/h3-8,20H,1-2H3,(H2,17,18,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWBCAQMXJFWBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.